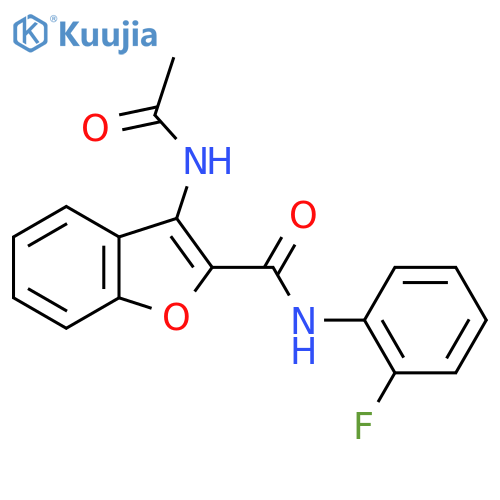

Cas no 862977-49-9 (3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)

862977-49-9 structure

商品名:3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

- CCG-72093

- CHEMBL1699624

- F0666-0501

- HMS1833L01

- C686-0475

- 3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide

- 862977-49-9

- AKOS001844212

- NCGC00111484-01

-

- インチ: 1S/C17H13FN2O3/c1-10(21)19-15-11-6-2-5-9-14(11)23-16(15)17(22)20-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,21)(H,20,22)

- InChIKey: RZGQAXUCNATUOU-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1NC(C1=C(C2C=CC=CC=2O1)NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 312.09102044g/mol

- どういたいしつりょう: 312.09102044g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 459

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 71.3Ų

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0666-0501-2mg |

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

862977-49-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0666-0501-2μmol |

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

862977-49-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0666-0501-1mg |

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

862977-49-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0666-0501-3mg |

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

862977-49-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

862977-49-9 (3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide) 関連製品

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量